

Application Notes and Protocols: Cryo-EM Structure of GPR61 with an Inverse Agonist

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188

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These application notes provide a detailed overview of the cryo-electron microscopy (cryo-EM) structure of the G protein-coupled receptor 61 (GPR61) in complex with a small-molecule inverse agonist. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and pharmacology of orphan GPCRs.

Introduction

G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is primarily expressed in the brain and is associated with the regulation of appetite and body weight.^{[1][2]} It exhibits constitutive activity through the G(s)-alpha/cAMP signaling pathway.^{[3][4]} The lack of known endogenous ligands and structural information has historically hindered drug discovery efforts targeting GPR61.^{[2][5]}

Recent breakthroughs have led to the determination of the cryo-EM structure of GPR61 in both its active state, complexed with a G protein, and its inactive state, bound to a potent and selective small-molecule inverse agonist.^{[2][5]} These structures provide critical insights into the allosteric mechanism of inverse agonism and offer a structural framework for the rational design of novel therapeutics for metabolic disorders such as cachexia and obesity.^{[1][2][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data from the structural and functional characterization of GPR61 and its inverse agonist.

Table 1: Inverse Agonist Activity

Compound	Target	Assay Type	IC50 (nM)
Compound 1	GPR61	cAMP functional assay	10[6]
Compound 1	GPR61	cAMP functional assay	11[7]

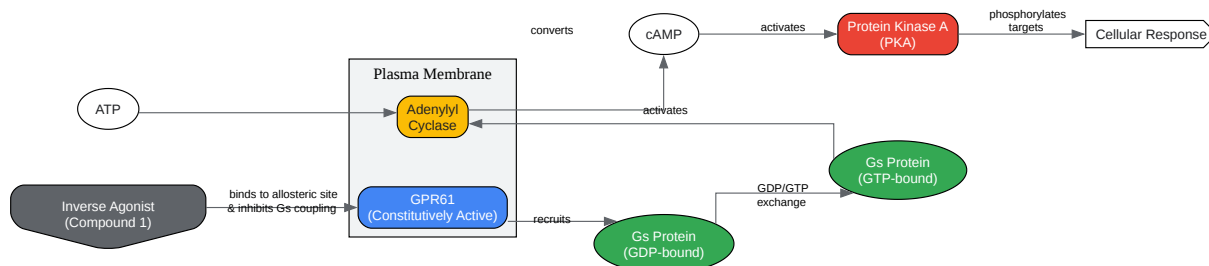
Table 2: Cryo-EM Data Collection and Refinement Statistics

Structure	PDB ID	EMDB ID	Resolution (Å)
GPR61-Gs complex (active state)	8TB6	EMD-41144	2.8
GPR61-inverse agonist (inactive state)	8TB7	EMD-41145	2.94[2]

Signaling Pathway and Mechanism of Action

GPR61 is constitutively active, meaning it signals without the need for an agonist. It couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][6]

The identified inverse agonist, a tertiary sulfonamide compound, binds to a novel intracellular allosteric pocket on GPR61.[1][6] This binding site overlaps with the binding site for the Gαs protein. By occupying this pocket, the inverse agonist acts as a wedge, remodeling the flanking helices of the receptor. This conformational change disrupts the Gαs-binding pocket, preventing G protein coupling and thereby inhibiting the constitutive signaling of the receptor.[6]



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Figure 1. GPR61 constitutive signaling pathway and inhibition by an inverse agonist.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the structural determination of GPR61.[2][5][6]

Protein Expression and Purification

a. GPR61 Construct for Active-State Complex:

- A construct of human GPR61 is fused to a dominant-negative G alpha S/I N18 chimera.[8]
- The complex is co-expressed with G β 1 and Gy2 subunits in insect cells (e.g., Sf9) using a baculovirus expression system.
- A single-chain Fv16 (scFv16) is co-expressed to stabilize the complex.[8]

b. GPR61 Construct for Inactive-State Complex:

- To stabilize the inactive state and increase particle size for cryo-EM, a GPR61-ICL3-BRIL chimera is generated.[9] BRIL (apocytochrome b562a) is inserted into the third intracellular

loop (ICL3) of GPR61.

- The construct is expressed in insect cells.

c. Purification Protocol:

- Cell membranes are solubilized in a detergent-containing buffer (e.g., Lauryl Maltose Neopentyl Glycol - LMNG).
- The protein complex is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin).
- The affinity tag is removed by enzymatic cleavage (e.g., 3C protease).
- Size-exclusion chromatography is performed to obtain a homogenous sample.

Cryo-EM Sample Preparation and Data Collection

- The purified GPR61 complex (either active or inactive state) is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).
- For the inactive state, the complex is incubated with the inverse agonist.
- The sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).
- Grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).
- Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

Image Processing and 3D Reconstruction

- Raw movie frames are motion-corrected and dose-weighted.
- Contrast transfer function (CTF) parameters are estimated.
- Particles are automatically picked from the micrographs.

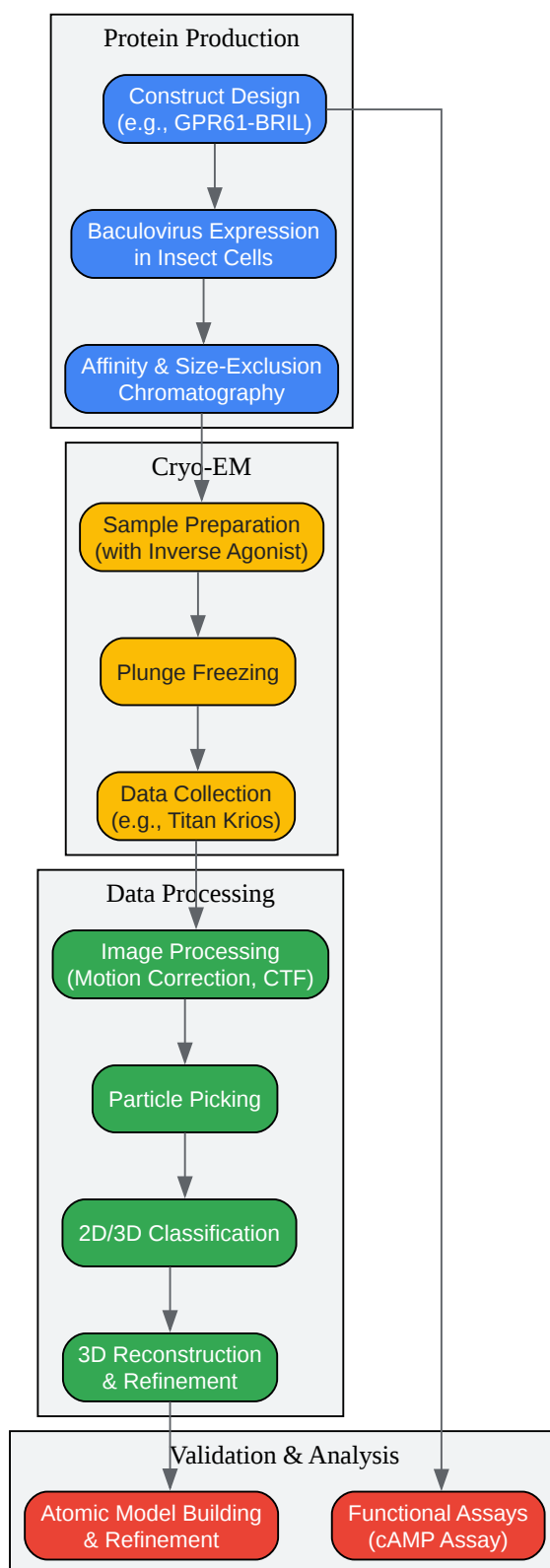
- Several rounds of 2D classification are performed to remove junk particles and select for well-defined particle classes.
- An initial 3D model is generated.
- 3D classification and refinement are carried out to improve the resolution and quality of the final 3D reconstruction.
- Post-processing, including sharpening, is applied to the final map.

Functional Assays

cAMP Assay:

- Cells overexpressing GPR61 (e.g., HEK293 cells) are plated in a multi-well plate.
- Cells are incubated with varying concentrations of the inverse agonist.
- Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based cAMP assay).
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow Diagram



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Figure 2. General experimental workflow for determining the cryo-EM structure of GPR61.

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